ODM-203
CAS No.: 1430723-35-5
Cat. No.: VC0537978
Molecular Formula: C26H21F2N5O2S
Molecular Weight: 505.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1430723-35-5 |
---|---|
Molecular Formula | C26H21F2N5O2S |
Molecular Weight | 505.5 g/mol |
IUPAC Name | N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide |
Standard InChI | InChI=1S/C26H21F2N5O2S/c1-32-14-18(13-30-32)16-2-7-26-25(10-16)29-15-33(26)21-9-17(23-6-3-19(27)11-24(23)28)8-20(12-21)31-36(34,35)22-4-5-22/h2-3,6-15,22,31H,4-5H2,1H3 |
Standard InChI Key | ZJFCBQXPTQSTCZ-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F |
Canonical SMILES | CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties
ODM-203, systematically named N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide, is a small molecule inhibitor with a molecular formula of C26H21F2N5O2S and a molecular weight of 505.5 g/mol . The compound is registered with CAS number 1430723-35-5 and has been assigned the UNII identifier Y7HJ4D4CRT . Its structure incorporates several functional groups that facilitate binding to target kinase domains, including difluorophenyl, methylpyrazole, benzimidazole, and cyclopropanesulfonamide moieties.
Structural Characteristics
ODM-203 possesses a complex molecular structure with multiple aromatic rings and a sulfonamide group that contribute to its kinase-binding properties. The chemical structure includes specific pharmacophore elements that enable selective binding to the ATP-binding pockets of FGFR and VEGFR family receptors. The compound's InChI key is ZJFCBQXPTQSTCZ-UHFFFAOYSA-N, indicating its unique chemical identity in standardized notation .
Physical and Chemical Properties
The physical properties of ODM-203 are consistent with small-molecule kinase inhibitors designed for oral bioavailability. The compound has been formulated as capsules for clinical administration, with doses ranging from 50 to 800 mg/day evaluated in clinical trials . Its pharmacokinetic profile supports once-daily dosing, which is advantageous for patient compliance in chronic treatment regimens.
Mechanism of Action
Dual FGFR and VEGFR Inhibition
ODM-203 functions as a selective and equipotent inhibitor of both FGFR and VEGFR family kinases. In biochemical assays, it demonstrates inhibitory activity against recombinant FGFR1, 2, 3, and 4, as well as VEGFR1, 2, and 3, with IC50 values in the low nanomolar range (6-35 nmol/L) . This balanced inhibition of both receptor families represents a strategic approach to cancer treatment, as these pathways are often simultaneously dysregulated in various tumor types.
The inhibition of FGFR signaling by ODM-203 disrupts cellular proliferation, survival, and migration processes that are critical for tumor growth. Concurrently, VEGFR inhibition targets angiogenesis, the formation of new blood vessels that supply tumors with oxygen and nutrients. The dual mechanism potentially addresses the compensatory signaling that often develops when only one pathway is inhibited.
Additional Kinase Targets
Beyond its primary targets, ODM-203 also inhibits other kinases, including the RET proto-oncogene, at 50% inhibitory concentrations less than 100 nM . RET signaling is essential for normal development and maintenance of numerous cell and tissue types, but dysregulated RET activity is implicated in several human cancers, including lung and thyroid cancers . This additional activity may broaden the therapeutic potential of ODM-203 to include tumors driven by RET alterations.
Cellular Effects
At the cellular level, ODM-203 exhibits multiple antiproliferative and antiangiogenic effects. In vitro studies have demonstrated that the compound suppresses cell proliferation and inhibits phosphorylation of FGFR, FGFR substrate 2, and extracellular signal-regulated kinase in cell lines with increased FGFR activity and known dependency on FGFR signaling .
In cellular assays, ODM-203 inhibits VEGFR-induced tube formation with an IC50 of 33 nmol/L, demonstrating its antiangiogenic activity . The compound also inhibits proliferation in FGFR-dependent cell lines with IC50 values ranging from 50 to 150 nmol/L . This comparable potency across both angiogenesis and direct tumor cell growth inhibition highlights the compound's balanced activity profile.
Preclinical Studies
In Vitro Efficacy
Preclinical investigations have established ODM-203's potent activity against both target receptor families. In biochemical kinase assays, the compound shows selective inhibition of FGFR and VEGFR kinases with minimal off-target activity against other kinase families. This selectivity profile suggests a favorable therapeutic window that may minimize adverse effects associated with broad-spectrum kinase inhibition.
The antiproliferative effects of ODM-203 have been demonstrated across multiple cell lines harboring various FGFR alterations, including amplifications, mutations, and translocations. Similarly, its antiangiogenic activity has been confirmed in endothelial cell models measuring tube formation and migration in response to VEGF stimulation.
In Vivo Studies
ODM-203 has shown strong antitumor activity in both FGFR-dependent xenograft models and angiogenic xenograft models at similar well-tolerated doses . This dual efficacy in distinct model systems provides compelling evidence for the compound's proposed mechanism of action. The compound effectively inhibits tumor growth in models known to be dependent on FGFR-1, FGFR-2, or FGFR-3 signaling .
Additionally, ODM-203 demonstrates efficacy in inhibiting metastatic tumor growth in a highly angiogenesis-dependent kidney capsule syngeneic model . This finding is particularly significant as it suggests potential activity against metastatic disease, which represents the primary cause of cancer-related mortality.
Pharmacokinetics and Pharmacodynamics
Preclinical pharmacokinetic studies have characterized ODM-203's absorption, distribution, metabolism, and excretion properties. These studies informed the dosing strategies employed in subsequent clinical trials. Pharmacodynamic investigations have demonstrated dose-dependent inhibition of target phosphorylation, confirming the compound's on-target activity at achievable plasma concentrations.
Clinical Development
Phase I/IIa Trial Design
The clinical development of ODM-203 began with a first-in-human phase I/IIa trial designed to evaluate the compound's tolerability, pharmacokinetics, and preliminary antitumor activity in patients with advanced or metastatic solid tumors . This open-label, non-randomized, multicenter study employed a standard 3+3 dose escalation design in part 1 to define the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs) .
The trial included patients with stable disease who continued receiving study treatment until disease progression (as assessed by the investigator), experience of intolerable adverse events, or until study completion. Tumor burden was assessed by CT or MRI at the screening visit, week 8, and every 8 weeks thereafter, or if disease progression was suspected .
Pharmacokinetics
The pharmacokinetic profile of ODM-203 and its main metabolite, ORM-21444, was characterized after single and multiple doses at different dose levels . Key pharmacokinetic variables analyzed included Cmax (maximum observed concentration), Tmax (time to reach Cmax), and AUC0-last (area under the concentration-time curve from time zero to the last sample with quantifiable concentration) .
Exposure was evaluated using a plasma-concentration versus dose curve, with escalation stopped if a plateau was observed prior to reaching the MTD. The relationship between ODM-203 exposure and different biomarkers was evaluated by percentage change from baseline (day 1 pre-dose) .
Biomarker Analysis
Target Engagement Markers
Pharmacodynamic biomarkers were employed to confirm target engagement and biological activity of ODM-203. These included measurements of phosphorylated FRS2 (a downstream mediator of FGFR signaling) using MSD 96-well multiarray Phospho-FRS2 Tyr196 assays . In these assays, cell lines were treated with vehicle or increasing concentrations of ODM-203, and the electrochemiluminescence signal was detected with a SECTOR Imager 2400 plate reader coupled to a CCD camera .
These measurements provided direct evidence of ODM-203's ability to inhibit FGFR signaling at the cellular level, confirming that the compound's biochemical activity translates to functional inhibition in cellular contexts. Similar assays were performed to evaluate VEGFR pathway inhibition.
Immunomodulatory Effects
Interestingly, the effect of ODM-203 on PD-L1 expression was also assessed in preclinical models. Renca cells were treated with various concentrations of ODM-203 for 1 hour at 37°C, after which PD-L1 expression was measured by flow cytometry . This investigation into potential immunomodulatory effects opens additional avenues for exploring combination strategies with immunotherapeutic agents.
Future Directions
Patient Selection Strategies
The phase I outcomes suggest that more selected tumor type selection is needed for further studies to realize the full potential benefits of combined FGFR and VEGFR inhibition . Future trials will likely focus on tumor types with documented alterations in FGFR and/or VEGFR pathways, potentially utilizing molecular profiling to identify patients most likely to respond to ODM-203 therapy.
Specific molecular aberrations that may predict sensitivity to ODM-203 include FGFR gene amplifications, mutations, and fusions, as well as tumors with high angiogenic dependency indicated by elevated VEGF expression or hypervascular characteristics. Molecular selection strategies will be crucial for optimizing the therapeutic index of ODM-203 in future clinical development.
Combination Approaches
Given ODM-203's dual inhibitory profile and preliminary evidence of immunomodulatory effects, combination strategies with other therapeutic modalities represent a promising direction for future research. Potential combination partners include immune checkpoint inhibitors, DNA-damaging agents, and other targeted therapies addressing complementary oncogenic pathways.
Expanded Indications
While the initial clinical development has focused on advanced solid tumors, the unique mechanism of action of ODM-203 suggests potential applications across multiple cancer types. Tumors with specific genetic alterations, such as FGFR fusions in cholangiocarcinoma, FGFR amplifications in gastric cancer, or RET fusions in lung cancer, represent particularly promising indications for further investigation.
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